(3-Bromo-2-fluoro-6-methylphenyl)methanol (3-Bromo-2-fluoro-6-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273764
InChI: InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3
SMILES:
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol

(3-Bromo-2-fluoro-6-methylphenyl)methanol

CAS No.:

Cat. No.: VC18273764

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-fluoro-6-methylphenyl)methanol -

Specification

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
IUPAC Name (3-bromo-2-fluoro-6-methylphenyl)methanol
Standard InChI InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3
Standard InChI Key OMFWAFFUHRXMNP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)Br)F)CO

Introduction

Structural and Molecular Characteristics

The molecular structure of (3-Bromo-2-fluoro-6-methylphenyl)methanol consists of a benzene ring substituted at the 2-, 3-, and 6-positions with fluorine, bromine, and methyl groups, respectively, while a hydroxymethyl group (-CH₂OH) is attached at the benzylic position. Key molecular descriptors include:

Table 1: Molecular Properties of (3-Bromo-2-fluoro-6-methylphenyl)methanol

PropertyValue
IUPAC Name(3-bromo-2-fluoro-6-methylphenyl)methanol
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol
Canonical SMILESCC1=C(C(=C(C=C1)Br)F)CO
InChI KeyOMFWAFFUHRXMNP-UHFFFAOYSA-N
CAS NumberNot explicitly listed

The presence of electronegative halogens (bromine and fluorine) and the electron-donating methyl group creates a polarized aromatic system, influencing its reactivity in substitution and coupling reactions . The hydroxymethyl group provides a site for oxidation, esterification, or etherification, enabling diversification into more complex derivatives.

Synthesis Methods

Reduction of Carboxylic Acid Derivatives

The most documented synthesis route involves the reduction of 3-bromo-2-fluorobenzoic acid derivatives. A borane-tetrahydrofuran (BH₃-THF) complex is typically employed under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C. This method proceeds via the formation of a borate intermediate, followed by acidic workup to yield the primary alcohol:

3-Bromo-2-fluorobenzoic acid+BH₃-THF(3-Bromo-2-fluoro-6-methylphenyl)methanol+Byproducts\text{3-Bromo-2-fluorobenzoic acid} + \text{BH₃-THF} \rightarrow \text{(3-Bromo-2-fluoro-6-methylphenyl)methanol} + \text{Byproducts}

Table 2: Representative Synthetic Conditions

ParameterDetail
Starting Material3-Bromo-2-fluorobenzoic acid
Reducing AgentBorane-THF complex
SolventTetrahydrofuran (THF)
Temperature0–25°C
YieldNot reported

Alternative reducing agents, such as lithium aluminum hydride (LiAlH₄), may also be applicable but carry higher risks of over-reduction or side reactions.

Functional Group Compatibility

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm) are characteristic .

  • ¹³C NMR: Signals for the quaternary carbons bearing bromine (δ 115–120 ppm) and fluorine (δ 150–155 ppm) are diagnostic .

  • Mass Spectrometry: A molecular ion peak at m/z 219.05 (M⁺) confirms the molecular weight, with fragmentation patterns indicative of sequential loss of -CH₂OH and Br.

Applications in Chemical Research

Pharmaceutical Intermediate

The bromine and fluorine substituents enhance binding affinity to biological targets, making the compound a valuable precursor in drug discovery. For example, it may serve as a building block for kinase inhibitors or antimicrobial agents, where halogen atoms improve metabolic stability and membrane permeability .

Cross-Coupling Reactions

The bromine atom participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of biaryl or amine-containing derivatives. The fluorine substituent, being a poor leaving group, directs reactivity toward the bromine site, ensuring regioselectivity .

Comparative Analysis with Structural Analogues

Table 4: Comparison with Halogenated Benzyl Alcohol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
(3-Bromo-2-fluoro-6-methylphenyl)methanolC₈H₈BrFO219.05-CH₃, -F, -BrPharmaceutical intermediates
(3-Bromo-2-fluoro-6-methoxyphenyl)methanolC₈H₈BrFO₂235.05-OCH₃, -F, -BrAgrochemical synthesis
3-Bromo-2-fluorobenzyl AlcoholC₇H₆BrFO205.02-F, -BrPolymer cross-linkers

The methyl group in (3-Bromo-2-fluoro-6-methylphenyl)methanol enhances lipophilicity compared to methoxy or unsubstituted analogues, making it more suitable for blood-brain barrier penetration in drug design .

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